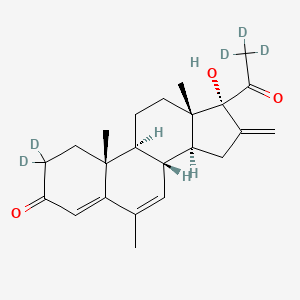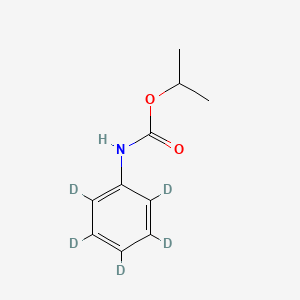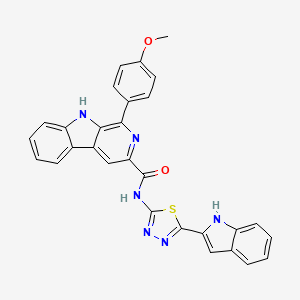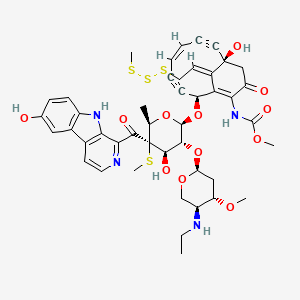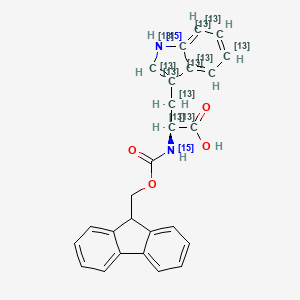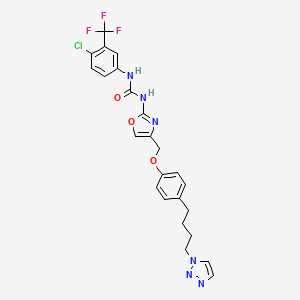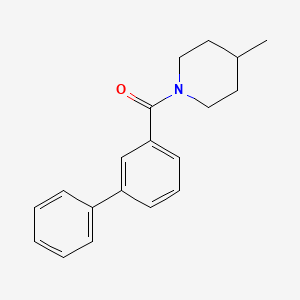
Cas9-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cas9-IN-3 is a small molecule inhibitor specifically designed to target the Cas9 protein, a key component of the CRISPR-Cas9 gene-editing system. The CRISPR-Cas9 system has revolutionized genetic engineering by allowing precise modifications to DNA sequences. This compound inhibits the activity of Cas9, thereby providing a tool to control and study the effects of gene editing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cas9-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, and high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of production.
化学反応の分析
Types of Reactions
Cas9-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its inhibitory properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives can be used to study the structure-activity relationship and optimize the inhibitory properties of this compound.
科学的研究の応用
Cas9-IN-3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of the Cas9 protein.
Biology: Employed in research to understand the role of Cas9 in gene editing and to control gene-editing experiments.
Medicine: Potential therapeutic applications include controlling off-target effects in gene therapy and studying the effects of gene editing on disease models.
Industry: Utilized in the development of gene-editing tools and technologies, as well as in the production of genetically modified organisms.
作用機序
Cas9-IN-3 exerts its effects by binding to the Cas9 protein and inhibiting its endonuclease activity. This prevents the Cas9 protein from making double-strand breaks in DNA, thereby halting the gene-editing process. The molecular target of this compound is the active site of the Cas9 protein, where it interferes with the binding of the guide RNA and the target DNA.
類似化合物との比較
Similar Compounds
Cas9-IN-1: Another small molecule inhibitor of Cas9, but with different binding properties and potency.
Cas9-IN-2: Similar to Cas9-IN-3 but with variations in the functional groups, leading to different inhibitory effects.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and inhibitory potency against the Cas9 protein. It offers a higher degree of control over gene-editing processes compared to other inhibitors. Additionally, its chemical structure allows for further modifications to enhance its properties and applications.
特性
分子式 |
C19H21NO |
|---|---|
分子量 |
279.4 g/mol |
IUPAC名 |
(4-methylpiperidin-1-yl)-(3-phenylphenyl)methanone |
InChI |
InChI=1S/C19H21NO/c1-15-10-12-20(13-11-15)19(21)18-9-5-8-17(14-18)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 |
InChIキー |
AIJJMOSTONEFEE-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






